H-Leu-Phe-NH2 HCl
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Overview
Description
Mechanism of Action
Target of Action
H-Leu-Phe-NH2 HCl, a peptide, has been shown to have antiviral and anticancer properties . It interacts with the amino acid sequence on the virus’s outer layer, which prevents the virus from binding to cells . It also stimulates cancer cells to produce certain responses .
Mode of Action
The mode of action of this compound involves blocking the replication of viruses by interacting with the amino acid sequence on the virus’s outer layer . This interaction prevents the virus from binding to cells, thereby inhibiting its ability to infect and replicate within the host .
Biochemical Pathways
This compound affects the biochemical pathways involved in viral replication and cancer cell proliferation . By interacting with the amino acid sequence on the virus’s outer layer, it disrupts the virus’s ability to bind to cells and replicate . In terms of cancer, this compound stimulates cancer cells to produce certain responses , potentially affecting the pathways involved in cell proliferation and survival.
Result of Action
The result of this compound’s action is the inhibition of viral replication and the stimulation of certain responses in cancer cells . By preventing viruses from binding to cells, it inhibits their ability to infect and replicate within the host . In cancer cells, this compound triggers certain responses that could potentially affect cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the first amino acid, leucine, to a solid resin. The subsequent steps involve the sequential addition of protected amino acids, in this case, phenylalanine, followed by the removal of protecting groups and cleavage from the resin. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of SPPS. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide bond, potentially altering the peptide’s properties.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide bond can produce modified peptides with altered properties .
Scientific Research Applications
H-Leu-Phe-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of peptide-based drugs and biomaterials.
Comparison with Similar Compounds
Similar Compounds
H-Phe-Phe-NH2 HCl: Another dipeptide with similar self-assembly properties.
Boc-Phe-Phe-OH: A protected form of the dipeptide used in peptide synthesis.
H-Leu-Leu-NH2 HCl: A dipeptide with leucine residues, used for studying hydrophobic interactions.
Uniqueness
H-Leu-Phe-NH2 HCl is unique due to its specific combination of leucine and phenylalanine, which imparts distinct properties such as hydrophobicity and aromaticity. These characteristics make it particularly useful in studies of protein interactions and peptide-based drug development .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKTWSKQUPVUIU-QNTKWALQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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